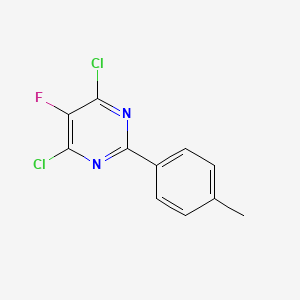

4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine

Beschreibung

4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine is a halogenated pyrimidine derivative characterized by chloro and fluoro substituents at the 4,6- and 5-positions, respectively, and a para-tolyl group at the 2-position. Pyrimidines are critical scaffolds in medicinal chemistry due to their versatility in drug design, particularly in kinase inhibitors and anti-inflammatory agents. The p-tolyl group (a methyl-substituted phenyl ring) is structurally significant, as it enhances lipophilicity and influences electronic interactions with biological targets, such as TNF-α inhibition . This compound serves as a key intermediate in synthesizing bioactive molecules, with its reactivity modulated by halogen atoms and the aromatic substituent.

Eigenschaften

Molekularformel |

C11H7Cl2FN2 |

|---|---|

Molekulargewicht |

257.09 g/mol |

IUPAC-Name |

4,6-dichloro-5-fluoro-2-(4-methylphenyl)pyrimidine |

InChI |

InChI=1S/C11H7Cl2FN2/c1-6-2-4-7(5-3-6)11-15-9(12)8(14)10(13)16-11/h2-5H,1H3 |

InChI-Schlüssel |

PLUCIEJHBCBUKK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

4,6-Dichlor-5-fluor-2-(p-Tolyl)pyrimidin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Häufig beinhaltet dies nucleophile Substitution, bei der die Chloratome durch andere Nucleophile ersetzt werden.

Oxidation und Reduktion: Diese Reaktionen können die an den Pyrimidinring gebundenen funktionellen Gruppen verändern.

Kupplungsreaktionen: Wie beispielsweise die Suzuki-Miyaura-Kupplung, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird.

Häufige Reagenzien und Bedingungen

Chlorierungsmittel: Werden in der ersten Synthese verwendet, um Chloratome einzuführen.

Palladiumkatalysatoren: Werden bei Kupplungsreaktionen wie der Suzuki-Miyaura-Kupplung eingesetzt.

Tertiäre Amine: Agieren als Katalysatoren bei Substitutionsreaktionen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Suzuki-Miyaura-Kupplung verschiedene substituierte Pyrimidine mit unterschiedlichen funktionellen Gruppen erzeugen.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.

Coupling Reactions: Such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.

Common Reagents and Conditions

Chlorinating Agents: Used in the initial synthesis to introduce chlorine atoms.

Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.

Tertiary Amines: Act as catalysts in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyrimidines with different functional groups .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4,6-Dichlor-5-fluor-2-(p-Tolyl)pyrimidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In Pharmazeutika wirkt es oft durch Hemmung von Kinaseenzymen, die eine entscheidende Rolle in den zellulären Signalwegen spielen. Die Verbindung bindet an das aktive Zentrum des Enzyms, verhindert dessen normale Funktion und übt so seine therapeutischen Wirkungen aus.

Wirkmechanismus

The mechanism of action of 4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine involves its interaction with specific molecular targets. In pharmaceuticals, it often acts by inhibiting kinase enzymes, which play a crucial role in cell signaling pathways. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Key Findings from Comparative Studies

- Role of the p-Tolyl Group : Replacement of the p-tolyl group with smaller (e.g., methyl) or polar (e.g., sulfonyl) substituents diminishes TNF-α inhibitory activity. The p-tolyl group optimizes π-π stacking and hydrophobic interactions in the target binding pocket .

- Halogen Effects : Chloro and fluoro atoms at the 4,5,6-positions enhance electrophilicity, facilitating nucleophilic substitution reactions. Fluorine’s electronegativity further stabilizes intermediate states in synthetic pathways .

- Substituent Size and Polarity : Bulky groups (e.g., 4-bromo, 4-methoxy) on the phenyl ring reduce potency, likely due to steric clashes, while electron-withdrawing groups (e.g., trifluoromethyl) may improve binding but complicate synthesis .

- Synthetic Accessibility: Analogs with propylthio or amino groups (e.g., 145783-15-9) are synthesized via cost-effective routes with high yields (≥64.9%), emphasizing their utility in scalable production .

Physicochemical and Pharmacokinetic Differences

- Metabolic Stability : Thioether-linked analogs (e.g., 145783-15-9) resist oxidative metabolism better than their oxygenated counterparts, prolonging half-life .

- Reactivity : The methylsulfonyl derivative’s polarity makes it a better candidate for hydrophilic interactions, albeit at the expense of target affinity .

Biologische Aktivität

4,6-Dichloro-5-fluoro-2-(p-tolyl)pyrimidine is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure with two chlorine atoms and one fluorine atom, along with a p-tolyl group, which significantly influences its reactivity and biological profile. This article delves into the biological activities of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound's structural features contribute to its biological activity, particularly in inhibiting nucleic acid synthesis, which is crucial for the development of antitumor agents.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. Fluorinated pyrimidines are known for their ability to interfere with DNA and RNA synthesis, making them valuable in cancer therapy. For instance, studies have shown that derivatives of this compound can inhibit tumor growth by affecting cell proliferation pathways.

Table 1: Comparison of Antitumor Activity of Pyrimidine Derivatives

| Compound Name | IC50 (μM) | Cell Line Tested |

|---|---|---|

| This compound | TBD | Various cancer cell lines |

| 5-Fluorouracil | 10-20 | Colon cancer (HCT116) |

| 4-Chloro-5-fluoropyrimidine | 15 | Breast cancer (MCF7) |

| 2-Amino-4,6-dichloropyrimidine | 25 | Lung cancer (A549) |

The mechanism through which this compound exerts its biological effects primarily involves the inhibition of key enzymes involved in nucleic acid metabolism. This compound may bind to the active sites of these enzymes, leading to altered enzyme activity and subsequent effects on cellular proliferation.

Case Studies and Research Findings

- Cytotoxic Evaluation : A recent study demonstrated that derivatives of pyrimidine compounds exhibit cytotoxic effects against various human cancer cell lines. For example, compounds with similar halogen substitutions showed IC50 values ranging from 2.3 μM to over 100 μM against lung adenocarcinoma (A549) and colorectal cancer (SW-480) cell lines .

- Apoptosis Induction : In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cells. For instance, one derivative demonstrated a dose-dependent increase in late apoptotic cells when tested on A549 cells .

- Enzyme Interaction Studies : The compound has also been investigated for its role as an enzyme inhibitor. Its derivatives may serve as precursors for bioactive molecules that can modulate enzyme activity involved in disease pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.